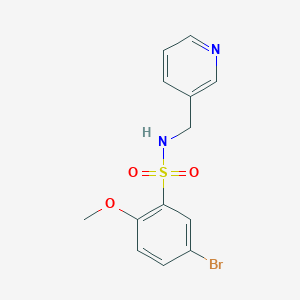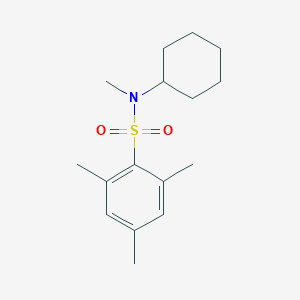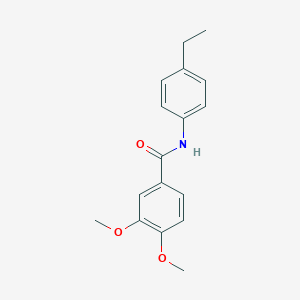
5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that possesses a pyridine ring and a benzene ring, both of which are substituted with various functional groups.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide involves the inhibition of various enzymes in the body. For example, the inhibition of carbonic anhydrase by this compound results in a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of glaucoma. Similarly, the inhibition of histone deacetylase by this compound results in the activation of various genes that are involved in the regulation of cell growth and differentiation, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited by this compound. For example, the inhibition of carbonic anhydrase results in a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma. Similarly, the inhibition of histone deacetylase results in the activation of various genes that are involved in the regulation of cell growth and differentiation, which can be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for the study of various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide. One potential direction is the development of new drugs for the treatment of various diseases, including cancer, epilepsy, and glaucoma. Another potential direction is the study of the specific mechanisms of action of this compound, which can provide insights into the regulation of various biological processes. Finally, the study of the toxicity of this compound can provide valuable information for the development of safe and effective drugs.
Métodos De Síntesis
The synthesis of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide involves the reaction of 2-methyl-5-nitropyridine with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2-methyl-5-pyridin-3-yl-pyridine, which is then reacted with benzenesulfonyl chloride in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and sulfonamide synthase. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, epilepsy, and glaucoma.
Propiedades
Fórmula molecular |
C12H11BrN2O2S |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3 |
Clave InChI |
FQRAZNKOTFPXST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Solubilidad |
49.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


